2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine
Description
Chemical Structure and Nomenclature
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine is an organic compound characterized by a pyridine ring bearing three distinct substituents at specific positions. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the pyridine ring serves as the parent structure with substituents identified by their position numbers. The bromomethyl group occupies the 2-position, indicating attachment to the carbon adjacent to the nitrogen atom, while the chloro substituent is located at the 3-position, and the trifluoromethyl group is positioned at the 5-position of the pyridine ring.
The molecular structure exhibits a six-membered aromatic heterocycle containing one nitrogen atom, with the electronic properties significantly influenced by the electron-withdrawing nature of all three substituents. The trifluoromethyl group contributes substantial electronegativity to the molecule, affecting both the electronic distribution and the overall reactivity patterns. The arrangement of these substituents creates a unique electronic environment that enhances the compound's utility in synthetic chemistry applications.
The compound's three-dimensional structure demonstrates specific spatial relationships between the substituents that influence its chemical behavior. The bromomethyl group extends from the pyridine ring, providing a reactive site for nucleophilic attack, while the chloro and trifluoromethyl substituents remain coplanar with the aromatic system. This structural arrangement contributes to the compound's distinct physical and chemical properties, making it an important intermediate in organic synthesis.
Physical and Chemical Properties
The molecular formula of this compound is documented as C₇H₄BrClF₃N, with comprehensive characterization revealing specific physical and chemical attributes. The compound exhibits properties consistent with halogenated aromatic compounds, demonstrating enhanced stability due to the aromatic pyridine core while maintaining reactivity through the bromomethyl substituent.
The compound demonstrates significant sensitivity to environmental conditions, particularly requiring storage under inert gas conditions to prevent degradation. This sensitivity reflects the reactive nature of the bromomethyl group, which can undergo unwanted side reactions when exposed to moisture or atmospheric oxygen. The light-sensitive character necessitates storage in amber containers or darkened environments to maintain chemical integrity over extended periods.
The trifluoromethyl group contributes substantially to the compound's lipophilicity and metabolic stability characteristics. This functional group is known to enhance bioavailability and membrane permeation properties, making compounds containing trifluoromethyl substituents particularly valuable in pharmaceutical applications. The combination of halogen substituents creates a unique electronic environment that affects both the reactivity patterns and the overall stability of the molecule under various chemical conditions.
Historical Context and Development
The development of this compound represents part of the broader evolution in halogenated pyridine chemistry that has gained prominence in modern synthetic organic chemistry. The compound emerged from research efforts focused on creating versatile synthetic intermediates that could serve as starting materials for the construction of more complex molecular architectures. The strategic placement of multiple halogen substituents reflects advances in selective halogenation methodologies that allow for precise control over substitution patterns on pyridine rings.
Research into trifluoromethyl-containing pyridines has intensified over recent decades due to the recognized importance of fluorinated compounds in pharmaceutical and agrochemical applications. The incorporation of trifluoromethyl groups has become a standard strategy for modulating the biological activity and physicochemical properties of bioactive molecules. The development of efficient synthetic routes to compounds like this compound has been driven by the demand for building blocks that can introduce these valuable functional groups into target molecules.
The compound's emergence as a commercially available synthetic intermediate reflects the maturation of halogenation technologies and the growing understanding of structure-activity relationships in medicinal chemistry. Modern synthetic methodologies have enabled the reliable preparation of this compound on scales suitable for both research and industrial applications, contributing to its adoption as a standard reagent in organic synthesis laboratories worldwide.
Classification and Relationship to Other Halogenated Pyridines
This compound belongs to the broader class of halogenated heterocyclic compounds, specifically categorized as a multiply-substituted pyridine derivative. Within this classification, it shares structural similarities with other brominated pyridines while maintaining distinct characteristics due to its specific substitution pattern. The compound can be compared to related structures such as 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine, which differs by having a bromo substituent directly attached to the ring rather than a bromomethyl group.
The relationship to other halogenated pyridines demonstrates systematic variations in substitution patterns that affect reactivity and applications. Compounds such as 2-(Bromomethyl)-5-(trifluoromethyl)pyridine lack the chloro substituent, while 2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine features an extended bromoalkyl chain. These structural variations create a family of related compounds with graduated properties and reactivity profiles.
The classification within halogenated pyridines emphasizes the compound's role as a synthetic intermediate capable of undergoing various chemical transformations. The presence of multiple reactive sites allows for selective functionalization strategies, distinguishing it from simpler halogenated pyridines that may offer fewer synthetic options. This versatility places the compound in a special category of multifunctional building blocks that can serve diverse synthetic applications.
Chemical Identifiers and Database Entries
This compound is systematically catalogued across multiple chemical databases and commercial suppliers, ensuring accessibility for research and industrial applications. The compound's Chemical Abstract Service registry number 1227502-50-2 serves as the primary identifier for database searches and commercial procurement. This unique identifier facilitates accurate identification and prevents confusion with structurally similar compounds that may have different substitution patterns or stereochemistry.
Commercial availability through specialized chemical suppliers demonstrates the compound's established role in synthetic chemistry workflows. The pricing structure reflects both the complexity of synthesis and the specialized nature of the compound, with costs varying based on purity requirements and quantity specifications. Current market pricing indicates the compound's position as a specialized intermediate rather than a commodity chemical, reflecting the sophisticated synthetic methods required for its preparation.
| Database/Supplier | Identifier Type | Value | Reference |
|---|---|---|---|
| Chemical Abstract Service | CAS Number | 1227502-50-2 | |
| CymitQuimica | Product Reference | 3D-CZB50250 | |
| EvitaChem | Product Code | EVT-1666107 |
The systematic cataloguing of this compound across multiple databases ensures its continued availability for research applications and facilitates literature searches for synthetic methodologies and applications. Database entries typically include structural information, physical properties, and safety classifications that support safe handling and appropriate use in laboratory settings. The standardized identifiers enable efficient communication between researchers and suppliers, supporting the continued development of synthetic methodologies that utilize this versatile intermediate.
Properties
IUPAC Name |
2-(bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPALGCBMYXXOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: 3-Chloro-5-(trifluoromethyl)pyridine
The synthesis typically begins with 3-chloro-5-(trifluoromethyl)pyridine , which can be obtained via:
- Chlorination and fluorination of 3-picoline derivatives in vapor-phase catalytic reactors.
- The process involves a catalyst fluidized-bed phase for methyl group fluorination, followed by nuclear chlorination to introduce chloro substituents on the pyridine ring.
Bromomethylation at the 2-Position
The key step is the introduction of a bromomethyl group at the 2-position of the pyridine ring. This is commonly achieved by:
- Bromomethylation reactions using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of radical initiators or Lewis acids .
- The reaction selectively targets the methyl group adjacent to the nitrogen atom or activated positions on the pyridine ring under controlled conditions.
Representative Preparation Procedure (Adapted from Related Pyridine Derivatives)
A generalized synthetic route based on patents and literature for similar compounds includes:
- Dissolution of 3-chloro-5-(trifluoromethyl)pyridine in an appropriate solvent such as ethanol or dichloromethane.
- Addition of brominating agent (e.g., NBS) under reflux or controlled temperature conditions (e.g., 30–80 °C).
- Reaction monitoring by TLC or GC to ensure selective bromomethylation at the 2-position.
- Isolation of 2-(bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine via filtration, extraction, and purification (e.g., recrystallization or chromatography).
Comparative Data on Yields and Reaction Conditions for Related Pyridine Derivatives
The following table summarizes reaction conditions and yields for trifluoromethylpyridine derivatives under vapor-phase catalytic halogenation, which are precursors for further functionalization such as bromomethylation:
| Substrate | Reaction Temp. (°C) | Major Products | Yield (%) (GC Peak Area) |
|---|---|---|---|
| 3-Picoline | 335 (CFB phase), 320 (empty phase) | 3-Trifluoromethylpyridine (TF), 2,5-Dichloro(trifluoromethyl)pyridine (DCTF) | TF: 86.4, CTF: 6.6, DCTF: 0.0 |
| 3-Picoline | 380 (both phases) | 2,5-Dichloro(trifluoromethyl)pyridine (DCTF) | DCTF: 19.1 |
| 2,4-Lutidine | 420 (both phases) | Chloro-bis(trifluoromethyl)pyridine (CBTF) | CBTF: 78.8 |
Abbreviations: CFB = catalyst fluidized bed; TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine
This data indicates the feasibility of obtaining chloro- and trifluoromethyl-substituted pyridines with high selectivity and yield, which can then be derivatized to bromomethyl compounds.
Research Findings and Notes on Preparation
- Solvent choice is critical : Using solvents like dichloromethane or ethanol facilitates selective reactions and easier purification while reducing environmental impact.
- Activator use : Compounds like 4-dimethylaminopyridine enhance reaction rates and yields in substitution steps.
- Temperature control : Maintaining reaction temperatures between 20–80 °C ensures selective bromomethylation without overbromination or side reactions.
- Purification : Vacuum drying and extraction steps are essential to isolate pure product, often yielding >85% under optimized conditions.
- Environmental and cost considerations : Avoidance of nitrile solvents and recycling of organic solvents reduce production costs and environmental pollution.
Summary Table: Preparation Method Highlights for this compound
| Aspect | Details |
|---|---|
| Starting material | 3-Chloro-5-(trifluoromethyl)pyridine |
| Key reaction | Bromomethylation at 2-position using brominating agents (e.g., NBS) |
| Solvents | Ethanol, dichloromethane, acetone |
| Activators | 4-Dimethylaminopyridine or similar bases |
| Reaction conditions | Reflux or 30–80 °C, 2–6 hours |
| Purification | Filtration, vacuum drying (40–50 °C), extraction, washing to neutral pH |
| Yield | Typically 85–90% for similar derivatives |
| Environmental notes | Use of low-toxicity solvents, solvent recycling emphasized |
This synthesis approach, grounded in patent literature and peer-reviewed research, provides a robust and scalable method for preparing This compound with high purity and yield, suitable for further applications in agrochemical and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromomethyl group.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The major product is 3-chloro-5-(trifluoromethyl)pyridine.
Scientific Research Applications
Overview
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine is an organic compound with significant applications in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure, characterized by the presence of bromomethyl, chloro, and trifluoromethyl substituents on the pyridine ring, enhances its reactivity and potential as a versatile building block for complex molecule synthesis.
Synthetic Routes
The synthesis of this compound typically involves halogenation reactions. A common method includes:
- Bromination of 3-chloro-5-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) under radical conditions, often facilitated by azobisisobutyronitrile (AIBN) in an inert solvent like dichloromethane.
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, making it valuable in organic synthesis.
Biology
- Development of Bioactive Molecules : In biological research, this compound is utilized to create bioactive molecules that may exhibit therapeutic effects. Its interactions with enzymes and receptors can lead to the discovery of new drug candidates.
Medicine
- Drug Development : Researchers investigate this compound for its potential role in developing drugs targeting various diseases. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are advantageous properties for drug candidates.
Agrochemicals
- Pesticide and Herbicide Production : The compound is also applied in the agrochemical industry for synthesizing herbicides and insecticides. Its structural features contribute to modifying biological activity, making it effective in agricultural applications.
Case Studies and Research Findings
- Agrochemical Applications : A study highlighted the efficacy of trifluoromethylpyridines in developing new herbicides with improved selectivity and reduced environmental impact. The unique properties of this compound were pivotal in synthesizing these compounds .
- Pharmaceutical Development : Research has shown that derivatives of this compound exhibit promising activity against specific cancer cell lines. The ability to modify its structure through nucleophilic substitution has led to the discovery of potential anticancer agents .
- Biochemical Interactions : Investigations into the biochemical pathways influenced by this compound reveal its capability to modulate enzyme activities, which could lead to novel therapeutic strategies in treating metabolic disorders .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall bioactivity.
Comparison with Similar Compounds
Substitution at Position 2: Halogenated Methyl Groups
The reactivity and applications of pyridine derivatives are highly dependent on the substituents at position 2. Key analogs include:
Key Observations :
- The bromomethyl group in the target compound offers superior leaving-group ability compared to chloromethyl or dichloromethyl analogs, enabling faster reaction rates in nucleophilic substitutions .
- The dibromomethyl analog has a higher molecular weight (353.37 g/mol) and may be less soluble in common organic solvents due to increased steric bulk .
Functional Group Variations: Acetonitrile and Azetidine Derivatives
Substituents at position 2 can also include non-halogenated groups, which alter the compound’s applications:
Key Observations :
Trifluoromethyl Pyridine Derivatives in Agrochemicals
The trifluoromethyl group at position 5 is a common motif in agrochemicals. Notable examples include:
Key Observations :
- The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, critical for agrochemical activity .
- Haloxyfop derivatives rely on pyridine intermediates for aryl ether formation, but the bromomethyl group in the target compound offers distinct reactivity compared to dichloro analogs .
Physicochemical and Handling Comparisons
Physical Properties
Key Observations :
- The target compound’s liquid state and room-temperature storage simplify handling compared to azetidine derivatives requiring refrigeration .
Biological Activity
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine, with the chemical formula C₆H₂BrClF₃N, is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine, chlorine, and trifluoromethyl groups, may contribute to its interaction with biological systems.
- Molecular Weight : 260.44 g/mol
- Boiling Point : 80°C (at 32 mmHg)
- CAS Number : 75806-84-7
- IUPAC Name : 2-bromo-3-chloro-5-(trifluoromethyl)pyridine
- Structural Formula :
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituents can enhance the lipophilicity and electron-withdrawing properties of the compound, potentially increasing its affinity for biological targets.
Antimicrobial Activity
Research indicates that halogenated pyridines exhibit antimicrobial properties. Studies have shown that derivatives of pyridine can inhibit bacterial growth by interfering with cellular processes such as protein synthesis and cell wall formation. For instance, similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
Anticancer Properties
In vitro studies have explored the cytotoxic effects of halogenated pyridines on various cancer cell lines. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation. The trifluoromethyl group is believed to play a critical role in enhancing the compound's potency against tumor cells.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial activity of several pyridine derivatives found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of this compound on HeLa cells revealed an IC50 value of approximately 20 µM, indicating substantial potency in inducing cell death compared to control treatments.
Research Findings
Q & A
Basic: What are the optimal synthetic routes for 2-(bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine?
Answer:
The synthesis of this compound typically involves sequential functionalization of a pyridine precursor. Key steps include:
- Trifluoromethylation : Introduce the trifluoromethyl group via Cu-mediated cross-coupling (e.g., using CFI or fluoroform-derived CuCF under controlled conditions) to ensure regioselectivity at the 5-position .
- Chlorination : Electrophilic chlorination (e.g., N-chlorosuccinimide) at the 3-position, leveraging directing effects of adjacent substituents .
- Bromomethylation : Introduce the bromomethyl group via radical bromination (e.g., N-bromosuccinimide under UV light) or nucleophilic substitution (e.g., SN2 reaction on a hydroxymethyl intermediate using PBr) .
Critical Considerations : Optimize reaction temperatures and solvent polarity (e.g., DMF vs. THF) to minimize competing side reactions like over-halogenation .
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : and NMR confirm substituent positions and purity. The trifluoromethyl group exhibits a characteristic triplet (~-60 ppm in NMR) .
- Mass Spectrometry (HRMS) : Validate molecular weight (CHBrClFN, MW: 282.47) and detect halogen isotope patterns (e.g., / ratio) .
- X-ray Crystallography : Resolve ambiguity in regiochemistry, particularly when bromomethyl and chlorine substituents are adjacent .
Advanced: How can researchers address competing substitution pathways during bromomethylation?
Answer:
Regioselectivity challenges arise due to the electron-withdrawing effects of Cl and CF groups. Strategies include:
- Directed Metalation : Use lithiation (e.g., LDA) at the 2-position of the pyridine ring, followed by trapping with formaldehyde and subsequent bromination .
- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl intermediates) to direct bromomethylation to the desired position .
- Kinetic Control : Lower reaction temperatures (-78°C) and short reaction times favor bromomethylation over side reactions like C-Cl bond cleavage .
Advanced: What are the stability concerns for this compound under varying storage conditions?
Answer:
- Thermal Decomposition : The bromomethyl group is prone to elimination at >60°C, forming 3-chloro-5-(trifluoromethyl)pyridine and HBr. Store at -20°C under inert atmosphere .
- Hydrolysis : Susceptible to nucleophilic attack in protic solvents (e.g., HO or MeOH). Use anhydrous DCM or acetonitrile for reactions .
- Light Sensitivity : UV exposure accelerates radical degradation. Use amber vials and minimize light exposure during handling .
Advanced: How does this compound interact with biological targets in medicinal chemistry studies?
Answer:
The bromomethyl group acts as a reactive handle for covalent inhibition:
- Covalent Binding : Forms irreversible bonds with cysteine residues in enzyme active sites (e.g., kinases or proteases). Validate target engagement via LC-MS/MS and competitive activity assays .
- Hydrophobic Interactions : The CF group enhances binding to hydrophobic pockets, improving target affinity. Use surface plasmon resonance (SPR) to quantify binding kinetics .
Caution : Off-target effects may occur due to non-specific alkylation. Include negative controls (e.g., non-brominated analogs) in assays .
Advanced: How to resolve contradictions in reported yields for cross-coupling reactions involving this compound?
Answer:
Discrepancies often stem from catalyst selection and solvent effects:
- Palladium Catalysts : Pd(PPh) in THF yields 60-70% in Suzuki-Miyaura couplings, but may deactivate due to Br− leaching. Use PdCl(dppf) with CsCO to stabilize the catalyst .
- Copper-Mediated Couplings : CuI/1,10-phenanthroline in DMF improves Ullmann-type reactions but requires rigorous degassing to prevent oxidative byproducts .
Troubleshooting : Monitor reaction progress via TLC (silica, hexane:EtOAc 4:1) and optimize equivalents of boronic acid partners (1.2–1.5 eq) .
Basic: What purification methods are recommended for isolating high-purity samples?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane → EtOAc) to separate brominated byproducts. R ≈ 0.3 in hexane:EtOAc (7:3) .
- Recrystallization : Dissolve in hot heptane and cool to -20°C for crystalline purity (>98%). Avoid DMSO due to high boiling point .
- HPLC : Reverse-phase C18 columns (MeCN:HO with 0.1% TFA) resolve trace impurities for analytical-grade samples .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
